2,5-Dibromo-3-fluorobenzenesulfonyl chloride chemical properties
2,5-Dibromo-3-fluorobenzenesulfonyl chloride chemical properties
[1][2]
Executive Summary
2,5-Dibromo-3-fluorobenzenesulfonyl chloride (CAS: 1804416-65-6) is a high-value halogenated arene scaffold designed for the rapid diversification of small molecule libraries.[1][2][3] Unlike generic sulfonyl chlorides, this building block offers a tri-modal reactivity profile : a sulfonyl chloride "anchor" for immediate scaffold attachment, and two chemically distinct bromine handles (C2 and C5) controlled by the electronic and steric influence of the C3-fluorine atom.
This guide details the physicochemical properties, synthetic handling, and strategic application of this molecule in medicinal chemistry, specifically for fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) linker design.
Part 1: Physicochemical Profile & Structural Analysis[3]
Structural Logic
The utility of this scaffold lies in its regio-differentiation . The three substituents create a gradient of reactivity that allows for sequential, orthogonal functionalization without the need for protecting groups.
-
C1-Sulfonyl Chloride: The primary electrophile.[2] Highly reactive toward nucleophiles (amines, alcohols) to form stable sulfonamides or sulfonates.
-
C5-Bromine (The "Accessible" Handle): Located meta to the electron-withdrawing sulfonyl group and para to the fluorine.[1][2] It is sterically unencumbered and electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
-
C2-Bromine (The "Latent" Handle): Positioned ortho to the sulfonyl group and ortho to the fluorine. This position is sterically crowded ("ortho-effect") and electronically deactivated relative to C5. It typically requires forcing conditions or specialized ligands to react, allowing for high selectivity at C5 first.
-
C3-Fluorine: Acts as a metabolic blocker (preventing oxidation at this site) and modulates the pKa of adjacent sulfonamide protons via inductive withdrawal.
Quantitative Data Table
| Property | Value / Description | Notes |
| Chemical Name | 2,5-Dibromo-3-fluorobenzenesulfonyl chloride | |
| CAS Number | 1804416-65-6 | Verified Identifier [1] |
| Molecular Formula | C₆H₂Br₂ClFO₂S | |
| Molecular Weight | 352.40 g/mol | High halogen content increases density |
| Physical State | Solid (Low-melting) | Typically off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc, Dioxane | Hydrolyzes in water/alcohols |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Moisture sensitive; store in desiccator |
| Reactivity Hazard | Corrosive, Lachrymator | Reacts violently with water to release HCl |
Part 2: Synthetic Accessibility & Manufacturing[3]
Synthesis Route (Retrosynthetic Analysis)
While commercial supplies are available, understanding the synthesis aids in impurity profiling. The primary route involves the chlorosulfonation of the corresponding aniline precursor.
-
Diazotization: Conversion to the diazonium salt using
/ . -
Meerwein Sulfonation: Reaction of the diazonium species with sulfur dioxide (
) in the presence of a copper(II) catalyst ( ) to install the sulfonyl chloride moiety.
Impurity Watch: Common impurities include the sulfonic acid (hydrolysis product) and the des-sulfonylated aryl bromide (diazonium reduction). Purity should be verified via quantitative NMR or titration before use in sensitive couplings.
Part 3: Reactivity & Functionalization (The Core)
The Chemo-Selectivity Map
The following diagram illustrates the logical workflow for sequentially elaborating this scaffold. The order of operations is critical: Sulfonylation
Figure 1: Sequential functionalization workflow demonstrating the orthogonal reactivity of the three electrophilic sites.
Mechanism of Selectivity[3]
-
Sulfonylation: Occurs at the sulfur atom. The leaving group is
. This is the fastest reaction and must be done first to avoid hydrolyzing the sulfonyl chloride during aqueous workups of subsequent steps. -
C5 vs. C2 Discrimination:
-
C5: The bromine at C5 is less hindered. In a Pd-catalyzed cycle, oxidative addition occurs here preferentially.
-
C2: The bromine at C2 is flanked by the bulky sulfonamide (formed in Step 1) and the fluorine atom. The "Ortho Effect" significantly retards oxidative addition, effectively protecting this position until forcing conditions are applied [2].
-
Part 4: Experimental Protocols
Protocol A: Standard Sulfonamide Formation
Use this protocol to attach the scaffold to your primary amine building block.
Reagents:
-
2,5-Dibromo-3-fluorobenzenesulfonyl chloride (1.0 equiv)[1][2][3]
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Dichloromethane (DCM), anhydrous[3]
Procedure:
-
Preparation: Dissolve the amine and base in anhydrous DCM (0.1 M concentration) under nitrogen. Cool to 0°C.
-
Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes. Note: Exothermic reaction.
-
Monitoring: Allow to warm to room temperature (RT). Monitor by TLC (usually 100% conversion within 1–2 hours).
-
Workup: Quench with 1M HCl (to remove excess amine/base). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Usually not required if stoichiometry is precise; otherwise, a short silica plug (Hexane/EtOAc) suffices.
Protocol B: Regioselective C5-Suzuki Coupling
Use this protocol to install the first aryl/heteroaryl group at the C5 position.[1][2]
Reagents:
-
Sulfonamide Intermediate (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
- (0.05 equiv) - Chosen for robustness.[1][2]
- (3.0 equiv, 2M aqueous solution)
-
Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or pressure tube, combine the sulfonamide, boronic acid, and Pd-catalyst.
-
Solvent: Add Dioxane and the aqueous base. Sparge with nitrogen for 5 minutes.
-
Reaction: Seal and heat to 60°C for 4–12 hours. Critical: Do not overheat (>80°C) to avoid premature reaction at the C2 position.
-
Validation: Monitor by LC-MS. Look for the mass of the mono-coupled product. If C2 coupling is observed, lower temperature to 40°C and increase reaction time.
Part 5: Handling, Stability & Safety
Hydrolysis Management
Sulfonyl chlorides are moisture-sensitive.[1][4][2][3] Upon contact with water, they hydrolyze to the sulfonic acid and HCl gas.
-
Visual Indicator: If the solid appears "wet" or smells strongly of acrid acid (HCl) before opening, the bottle may be compromised.
-
Re-purification: If hydrolysis is suspected, dissolve in
(thionyl chloride) and reflux for 2 hours to convert any sulfonic acid back to the chloride, then distill off excess thionyl chloride.
Safety Hazards (H-Codes)
-
H290: May be corrosive to metals.[6]
-
PPE: Wear a face shield, chemically resistant gloves (nitrile/neoprene), and work in a fume hood.
-
Spill Control: Neutralize spills with sodium bicarbonate or lime before disposal. Do not use water directly on a large spill (exothermic acid release).
References
- Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Contextualizing halogen bonding and ortho-effects in drug design).
Sources
- 1. 207853-66-5|2,5-Dibromo-3,6-difluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. 351003-45-7|2-Bromo-4-fluorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 3. 2,5-DIFLUOROBENZENESULFONYL CHLORIDE | 26120-86-5 [chemicalbook.com]
- 4. 3-FLUOROBENZENESULFONYL CHLORIDE | 701-27-9 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 3-Fluorobenzenesulfonyl Chloride | 701-27-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
